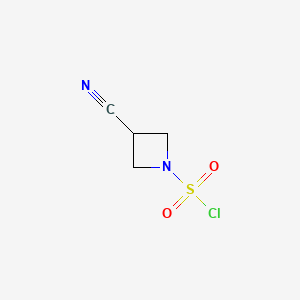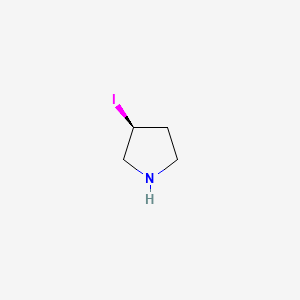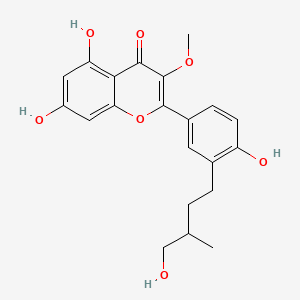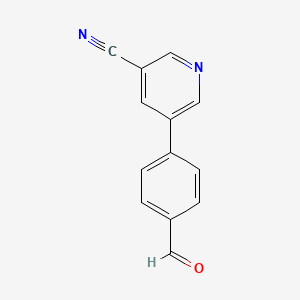
5-(4-Formylphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Formylphenyl)nicotinonitrile is a chemical compound with the CAS Number: 1255574-49-2. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The compound is also known by its IUPAC name, 5-(4-formylphenyl)nicotinonitrile .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been a subject of research due to their biological and medicinal properties . For instance, a study describes the synthesis of a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The InChI code for 5-(4-Formylphenyl)nicotinonitrile is 1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-(4-Formylphenyl)nicotinonitrile has a molecular weight of 208.22 .Applications De Recherche Scientifique
Antiprotozoal Activity
A study by (Ismail et al., 2003) explores the synthesis of a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which demonstrates significant antiprotozoal activity. This compound shows potential as a treatment against Trypanosoma b.rhodesiense and P. falciparum.
Structural and Molecular Studies
Research on nicotinonitrile derivatives, including those structurally similar to 5-(4-Formylphenyl)nicotinonitrile, has been conducted to understand their molecular structures. Studies by (Chantrapromma et al., 2009) and (Chantrapromma et al., 2009) detail the non-planar structure of these molecules and their intramolecular interactions.
Synthesis of Substituted Nicotinonitriles
A publication by (Hakobyan et al., 2020) outlines a process for synthesizing 4-(thiophen-2-yl)-substituted nicotinonitriles, contributing to the development of new chemical compounds with potential applications in various fields.
Primitive Earth Synthesis
Research by (Friedmann et al., 1971) investigates the synthesis of nicotinonitrile derivatives under primitive Earth conditions, providing insights into prebiotic chemistry and the origins of life.
SIRT1 Inhibitors
A study by (Challa et al., 2021) demonstrates the use of 2-amino nicotinonitrile derivatives as potential inhibitors of SIRT1, an enzyme involved in cellular regulation, highlighting their potential therapeutic applications.
Corrosion Inhibition
Research by (Singh et al., 2016) investigates the effectiveness of nicotinonitriles as corrosion inhibitors for mild steel, showcasing their potential in industrial applications.
Antimicrobial and Cytotoxic Activities
A study by (Desai et al., 2014) focuses on the synthesis of benzimidazole derivatives bearing cyanopyridine motifs, exhibiting significant antimicrobial and cytotoxic activities, suggesting potential medical applications.
Propriétés
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZLMIBTWWUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682158 |
Source


|
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)nicotinonitrile | |
CAS RN |
1255574-49-2 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 5-(4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

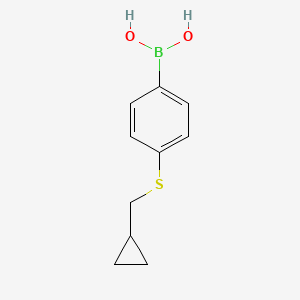
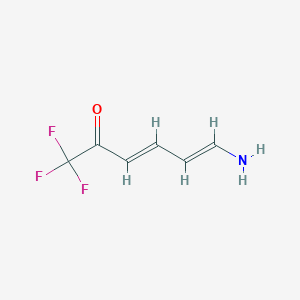
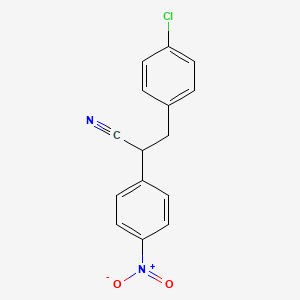
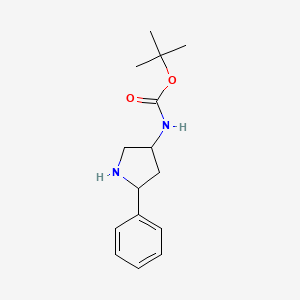
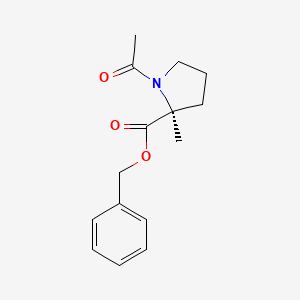
![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)
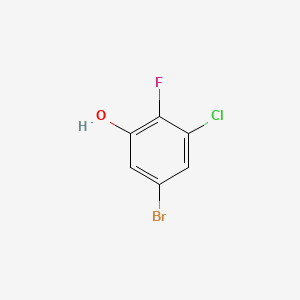
![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)
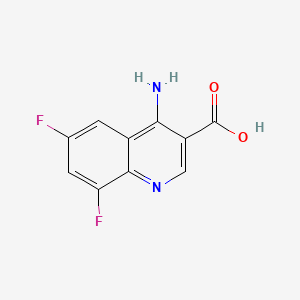
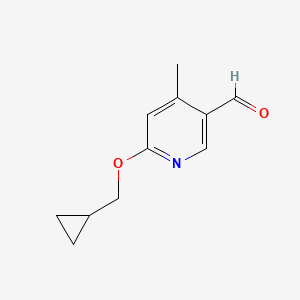
![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)
